molecular formula C6H7BF3N B13776025 Boron, (benzenamine)trifluoro-, (T-4)- CAS No. 660-53-7

Boron, (benzenamine)trifluoro-, (T-4)-

Katalognummer: B13776025
CAS-Nummer: 660-53-7
Molekulargewicht: 160.93 g/mol
InChI-Schlüssel: VVPMIAKJDMDELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boron, (benzenamine)trifluoro-, (T-4)-, also known as anilinetrifluoroboron, is a chemical compound with the molecular formula C6H6BF3N and a molecular weight of 159.93 g/mol . This compound is a complex of boron trifluoride and aniline, and it is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boron, (benzenamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BF3+C6H5NH2C6H5BF3NH2BF_3 + C_6H_5NH_2 \rightarrow C_6H_5BF_3NH_2 BF3​+C6​H5​NH2​→C6​H5​BF3​NH2​

This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of Boron, (benzenamine)trifluoro-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride gas and aniline, ensuring that the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Boron, (benzenamine)trifluoro-, (T-4)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Boron, (benzenamine)trifluoro-, (T-4)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving Boron, (benzenamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .

Wirkmechanismus

The mechanism of action of Boron, (benzenamine)trifluoro-, (T-4)- involves its interaction with molecular targets through the trifluoroboron group. This group can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with nucleophiles and electrophiles in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Boron, (benzenamine)trifluoro-, (T-4)- is unique due to its specific trifluoroboron group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and material science .

Eigenschaften

CAS-Nummer

660-53-7

Molekularformel

C6H7BF3N

Molekulargewicht

160.93 g/mol

IUPAC-Name

trifluoro-(phenylazaniumyl)boranuide

InChI

InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2

InChI-Schlüssel

VVPMIAKJDMDELQ-UHFFFAOYSA-N

Kanonische SMILES

[B-]([NH2+]C1=CC=CC=C1)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.